1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
CAS No.: 1286728-87-7
Cat. No.: VC11879266
Molecular Formula: C20H23N7OS
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286728-87-7 |
|---|---|
| Molecular Formula | C20H23N7OS |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H23N7OS/c28-19(23-20-22-15-4-1-2-5-16(15)29-20)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-21-27/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,22,23,28) |
| Standard InChI Key | LWBRQKZLAJZIDQ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
| Canonical SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Introduction
Synthesis
While specific synthesis protocols for this exact compound are not directly available in the provided sources, general synthetic strategies for similar compounds include:
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Stepwise Assembly of Heterocycles:
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Coupling Reactions:
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Formation of the amide bond (carboxamide group) typically involves coupling agents such as carbodiimides (e.g., DCC or EDC) to link the piperidine carboxylic acid derivative with the benzothiazole amine derivative.
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Functionalization:
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Introduction of substituents on the heterocyclic rings can be achieved through electrophilic or nucleophilic substitution reactions.
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Potential Applications
Compounds with similar heterocyclic scaffolds exhibit diverse biological activities:
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Anticancer Activity: Pyrazole and pyridazine derivatives have shown cytotoxic effects against cancer cell lines by targeting kinases or DNA replication pathways .
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Antiviral Properties: Benzothiazole derivatives have been explored for their ability to inhibit viral enzymes, such as RNA-dependent RNA polymerases .
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Antibacterial Activity: Thiazole-containing compounds have demonstrated efficacy against Gram-positive bacterial strains .
Mechanisms of Action
The combination of these heterocycles may enable:
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Interaction with enzyme active sites via hydrogen bonding and hydrophobic interactions.
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Modulation of protein-protein interactions critical for disease pathways.
Analytical Data
Studies on related compounds provide insights into characterization techniques:
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NMR Spectroscopy: Key peaks in proton NMR would correspond to aromatic protons (pyrazole, pyridazine), aliphatic protons (piperidine), and NH groups .
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Mass Spectrometry: Molecular ion peaks confirm molecular weight.
Biological Testing
Although specific activity data for this compound is unavailable, related scaffolds have been tested for:
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